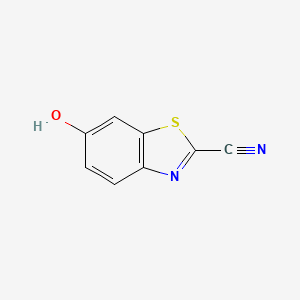

2-Cyano-6-hydroxybenzothiazole

Descripción

Contextualization within Benzothiazole (B30560) Chemistry and Heterocyclic Compounds

Benzothiazoles are a prominent class of heterocyclic compounds that incorporate a benzene (B151609) ring fused to a thiazole (B1198619) ring. These structures are of significant interest in medicinal and materials chemistry due to their diverse biological activities and unique photophysical properties. Heterocyclic compounds, in a broader sense, are cyclic compounds containing atoms of at least two different elements in their rings. The presence of heteroatoms like nitrogen and sulfur in the benzothiazole ring system of 2-Cyano-6-hydroxybenzothiazole imparts distinct chemical reactivity and electronic characteristics. researchgate.netchemmethod.com The widespread use of nitrogen-containing heterocycles in various scientific and industrial fields underscores the importance of understanding the fundamental chemistry of molecules like this compound. chemmethod.com

Significance as a Key Intermediate in Bioluminescent Systems Research

The primary significance of this compound lies in its role as a critical intermediate in the study of bioluminescence, particularly in systems involving firefly luciferin (B1168401). researchgate.netresearchgate.net Bioluminescence, the production and emission of light by a living organism, is a phenomenon of great interest for various bioanalytical and imaging applications.

This compound is a well-established precursor for the chemical synthesis of D-luciferin, the substrate for luciferase enzymes in fireflies. researchgate.netnih.govplos.org The synthesis, first confirmed in 1961, involves the reaction of this compound with D-cysteine. nih.govplos.orgsemanticscholar.org This reaction is highly efficient, proceeding at room temperature with a nearly quantitative yield of 90-95%. researchgate.netthieme-connect.com

The conventional synthesis of D-luciferin often starts from p-anisidine (B42471) and proceeds through several steps to form 2-cyano-6-methoxybenzothiazole. semanticscholar.orgsigmaaldrich.com The demethylation of this methoxy (B1213986) derivative yields the key intermediate, this compound. semanticscholar.org This nitrile compound then readily reacts with D-cysteine to produce D-luciferin. researchgate.netthieme-connect.com

In the bioluminescent reaction, firefly luciferase catalyzes the oxidation of D-luciferin to produce light, carbon dioxide, and oxyluciferin. plos.orgfrontiersin.org Research suggests that this compound is a key player in the in vivo regeneration of luciferin from oxyluciferin. researchgate.netplos.org It is proposed that a luciferin-regenerating enzyme facilitates the conversion of oxyluciferin into this compound. researchgate.netplos.org This intermediate then non-enzymatically reacts with cysteine to regenerate luciferin, thus completing the cycle. researchgate.netrsc.org Theoretical studies using density functional theory support a three-step process for luciferin regeneration, beginning with the formation of this compound from oxyluciferin. researchgate.net

Historical Overview of Research and Development

The initial elucidation of the chemical structure and synthesis of firefly luciferin in the early 1960s was a pivotal moment that highlighted the importance of this compound. nih.govthieme-connect.com The synthetic route established by White et al. in 1961, which utilizes the condensation of this compound with D-cysteine, remains a fundamental method for preparing D-luciferin. nih.govsemanticscholar.orgfrontiersin.org

Early biosynthetic studies in the 1970s explored the role of this compound as a potential precursor in the natural formation of luciferin within fireflies. plos.org While direct isolation from beetle biomass has not been achieved, its efficacy in laboratory synthesis and its proposed role in regeneration pathways have solidified its importance in the field. frontiersin.org Over the years, various synthetic methodologies have been developed to optimize the production of this key intermediate, including a notable synthesis starting from 1,4-benzoquinone (B44022). researchgate.netthieme-connect.com The continued investigation into the properties and reactions of this compound underscores its enduring value in the ongoing exploration of bioluminescent phenomena.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAVNBZDECKYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432318 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-69-5 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 6 Hydroxybenzothiazole

Catalytic Sandmeyer-Type Cyanation Reactionstandfonline.comresearchgate.net

A high-yielding and efficient method for synthesizing 2-Cyano-6-hydroxybenzothiazole involves a catalytic Sandmeyer-type cyanation reaction. tandfonline.comresearchgate.net This approach is noted for its mild reaction conditions and suitability for large-scale production. tandfonline.com

Utilizing Diazonium Tetrafluoroborate (B81430) Saltstandfonline.comresearchgate.net

The synthesis begins with the conversion of 2-amino-6-hydroxybenzothiazole (B1265925) to its corresponding diazonium tetrafluoroborate salt. tandfonline.comresearchgate.net This is achieved through diazotization at low temperatures (0°C) using sodium nitrite (B80452) in the presence of 48% hydrofluoric acid (HBF4). tandfonline.com These diazonium salts are advantageous as they are excellent substrates for subsequent cyanation reactions. tandfonline.com

Copper(I)/Copper(II)/N,N,N',N'-Tetramethylethylenediamine Catalysistandfonline.comresearchgate.net

The cyanation of the diazonium tetrafluoroborate salt is catalyzed by a Cu(I)/Cu(II)/N,N,N',N'-tetramethylethylenediamine system. tandfonline.comresearchgate.net This catalytic system promotes the reaction homogeneously and efficiently. tandfonline.com

Mild Reaction Conditions and Efficiencytandfonline.comresearchgate.net

This catalytic Sandmeyer-type cyanation proceeds under mild conditions, typically at ambient temperature. tandfonline.com The reaction is characterized by high yields, short reaction times, and economic viability, making it a superior alternative to classical cyanation methods like the Rosenmund-von Braun and traditional Sandmeyer reactions, which often require stoichiometric amounts of copper cyanide and produce significant metal waste. tandfonline.comresearchgate.net

Synthesis from 2-Cyano-6-methoxybenzothiazole through Demethylationtandfonline.comresearchgate.net

An alternative route to this compound is through the demethylation of 2-Cyano-6-methoxybenzothiazole. tandfonline.comresearchgate.net This method is also presented as a direct, efficient, and economical approach. tandfonline.com

Pyridine Hydrochloride Mediated Processes

While the primary sources highlight the direct synthesis from 2-amino-6-hydroxybenzothiazole, the demethylation of the methoxy (B1213986) analogue is a common strategy for obtaining phenolic compounds. Pyridine hydrochloride is a frequently used reagent for such demethylation processes.

Cost-Effectiveness and Scalability Considerationstandfonline.comresearchgate.net

The synthesis of this compound via the catalytic Sandmeyer-type reaction starting from 2-amino-6-hydroxybenzothiazole is highlighted as a cost-effective and scalable approach. tandfonline.comresearchgate.net This is in contrast to other methods that are deemed more costly and less suitable for large-scale synthesis. researchgate.net The efficiency and mild conditions of the catalytic process contribute to its economic advantages. tandfonline.com

Novel Synthetic Routes from 1,4-Benzoquinone (B44022)

Reaction with L-Cysteine Ethyl Ester

The initial step in this synthetic pathway involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester. researchgate.netarkat-usa.org This reaction leads to the formation of ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride. researchgate.netarkat-usa.org The reaction is typically carried out in methanol (B129727) under a nitrogen atmosphere at room temperature. arkat-usa.org This adduct formation is a crucial step that introduces the necessary sulfur and nitrogen atoms for the subsequent benzothiazole (B30560) ring formation.

Oxidation-Cyclization to 2-Carbethoxy-6-hydroxybenzothiazole

Following the formation of the cysteine adduct, the next key transformation is an oxidation-cyclization reaction to construct the benzothiazole core. researchgate.net This step converts ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride into ethyl 6-hydroxybenzothiazole-2-carboxylate. researchgate.netarkat-usa.org One effective method for this transformation utilizes potassium hexacyanoferrate(III) (K₃Fe(CN)₆) in an aqueous isopropanol (B130326) solution containing sodium hydroxide. arkat-usa.org The reaction proceeds at room temperature, and the product can be isolated after extraction and purification by column chromatography. arkat-usa.org Alternative oxidation conditions, such as using copper(II) bromide, have also been explored. arkat-usa.org

Metal-Free Synthetic Strategies and Yield Optimization

While some synthetic routes employ metal-based reagents, there is a growing interest in developing metal-free alternatives for the synthesis of benzothiazole derivatives. nih.gov For instance, metal-free domino transformations using molecular iodine as a promoter have been successfully applied to the synthesis of 2-aroylbenzothiazoles. nih.gov In the context of 2-cyanobenzothiazoles, traditional methods like the Sandmeyer reaction often involve copper salts. mdpi.com

Recent advancements have focused on optimizing cyanation reactions to be more efficient and scalable. One such method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the cyanation of 2-chloro-6-nitrobenzothiazole, a precursor to 6-amino-2-cyanobenzothiazole. nih.gov This reaction proceeds at room temperature in a DMSO/water mixture and provides a high yield of the cyanated product. nih.gov Such strategies, which avoid the use of heavy metals and harsh conditions, are advantageous for large-scale synthesis. nih.gov

Comparative Analysis of Synthetic Pathways

Several synthetic pathways to this compound and its derivatives have been established, each with its own set of advantages and disadvantages.

| Starting Material | Key Steps | Reagents | Overall Yield | Advantages | Disadvantages |

| 1,4-Benzoquinone | Adduct formation, Oxidation-cyclization, Ester to nitrile conversion | L-cysteine ethyl ester, K₃Fe(CN)₆, POCl₃ | ~32% researchgate.net | Readily available starting material, versatile for analog synthesis. thieme-connect.com | Multi-step process. researchgate.net |

| 2-Amino-6-hydroxybenzothiazole | Diazotization, Sandmeyer-type cyanation | NaNO₂, HBF₄, Cu(I)/Cu(II)/TMEDA | - | Cost-effective and efficient for large-scale synthesis. researchgate.net | Involves diazonium salt intermediate. researchgate.net |

| 2-Chloro-6-nitrobenzothiazole | Nucleophilic substitution (cyanation) | NaCN, DABCO (catalyst) | 90% (for 2-cyano-6-nitrobenzothiazole) nih.gov | High yield, mild conditions, scalable. nih.gov | Requires precursor synthesis. |

Yield Efficiency and Purity Profiles

The effectiveness of a synthetic route is primarily judged by its yield and the purity of the resulting compound. Several methods for preparing this compound have been reported, each with distinct outcomes.

One established route involves the demethylation of 2-cyano-6-methoxybenzothiazole. This process, which uses reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) to convert the methoxy group into a hydroxyl group, can achieve high yields, often exceeding 85% under optimized conditions.

More recent advancements include cost-effective and efficient syntheses via a catalytic Sandmeyer-type cyanation reaction. researchgate.net This method utilizes the diazonium tetrafluoroborate salt of 2-amino-6-hydroxybenzothiazole as the substrate and a Cu(I)/Cu(II)/N,N,N',N'-tetramethylethylenediamine catalyst system. researchgate.net It is noted for its high efficiency and suitability for large-scale production under mild conditions. researchgate.net While specific yield percentages for the 6-hydroxy derivative are not always detailed in broad studies, related palladium-catalyzed/copper-assisted cyclizations of N-arylcyanothioformamides show yields for other substituted 2-cyanobenzothiazoles ranging from 30% to 75%. mdpi.com

The purity of commercially available this compound is generally high, with assays typically reporting purity levels of 96% to 97% or higher. synchem.desigmaaldrich.comfishersci.comthermofisher.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Synthetic Method | Key Reagents/Precursors | Reported Yield | Purity |

| Demethylation | 2-Cyano-6-methoxybenzothiazole, HBr or BBr₃ | >85% | >96% synchem.desigmaaldrich.comfishersci.com |

| From 1,4-Benzoquinone | 1,4-Benzoquinone, L-cysteine ethyl ester | 32% (overall) researchgate.net | >96% synchem.desigmaaldrich.comfishersci.com |

| Catalytic Sandmeyer-type Cyanation | 2-Amino-6-hydroxybenzothiazole diazonium salt, Cu(I)/Cu(II) catalyst | High efficiency, scalable researchgate.net | >96% synchem.desigmaaldrich.comfishersci.com |

| Dehydration of Amide | 6-Hydroxybenzothiazole-2-carboxamide, Phosphorus oxychloride | Method applicable, specific yield not stated orgsyn.org | >96% synchem.desigmaaldrich.comfishersci.com |

Environmental and Economic Impact of Methodologies

The environmental footprint and economic feasibility of chemical syntheses are critical considerations in modern chemistry. Traditional routes to 2-cyanobenzothiazoles, such as the classic Rosemund-von Braun and Sandmeyer reactions, have been effective but rely on toxic cyanide reactants, posing significant environmental and safety risks. mdpi.com

In contrast, newer methods focus on greener chemistry principles. The development of a catalytic Sandmeyer-type cyanation is a prime example of a more cost-effective and efficient synthesis. researchgate.net This approach is particularly advantageous for large-scale synthesis because it proceeds under mild conditions and avoids many of the harsh reagents used in older methods. researchgate.net Similarly, protocols that avoid hazardous chemical oxidants like bromine, iodine, or thionyl chloride in favor of greener alternatives like K₂S₂O₈ represent a move toward more environmentally benign procedures. researchgate.net

The economic impact is closely tied to the efficiency and cost of reagents. Catalytic processes are often more economical as they reduce the amount of expensive reagents needed and can lead to higher throughput. researchgate.net For instance, the Pd-catalyzed/Cu-assisted synthesis of 2-cyanobenzothiazoles represents a modern approach, though the cost of palladium can be a factor. mdpi.com The development of one-pot reactions, which minimize solvent use and purification steps, also contributes to both environmental and economic benefits. nih.gov The ability to scale a reaction for industrial production is a key economic driver, making methodologies like the catalytic cyanation of 2-amino-6-hydroxybenzothiazole particularly valuable. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

UV-Visible Absorption Spectroscopy

The electronic absorption characteristics of 2-Cyano-6-hydroxybenzothiazole have been investigated to understand its behavior in different chemical environments.

pH-Dependent Absorption Profiles

The UV-visible absorption spectrum of CHBT is markedly influenced by the pH of the medium. In an acidic aqueous solution (pH 2.0), CHBT displays a broad absorption band with a maximum around 320 nm. rsc.org This absorption is attributed to n → π* and π → π* electronic transitions and is indicative of the neutral form of the molecule. rsc.org As the pH changes, the protonation state of the hydroxyl group and the thiazole (B1198619) nitrogen can be altered, leading to shifts in the absorption maxima.

Isosbestic Point Analysis in Inclusion Complexation

The interaction of CHBT with host molecules, such as p-sulfonatocalix nih.govarene (SCX6), has been studied using UV-visible spectroscopy. rsc.orgrsc.org When increasing concentrations of SCX6 are added to a solution of CHBT at pH 2.0, a decrease in absorbance is observed, accompanied by the appearance of a clear isosbestic point at 305 nm. rsc.orgrsc.orgresearchgate.net An isosbestic point signifies the presence of two interconverting species in equilibrium, in this case, the free CHBT and the CHBT-SCX6 inclusion complex. rsc.org This observation provides strong evidence for the formation of a stable complex between the two molecules. rsc.orgrsc.orgresearchgate.net

Fluorescence Spectroscopy: Steady-State and Time-Resolved

Fluorescence spectroscopy provides deeper insights into the excited-state properties of this compound and its response to environmental factors. researchgate.netrsc.org

Environmental Sensitivity of Emission

The steady-state fluorescence emission of CHBT is highly sensitive to its surrounding environment. rsc.orgrsc.orgresearchgate.net This sensitivity makes it a potential candidate for use as a fluorescent probe. researchgate.net The emission properties are significantly modulated by factors such as solvent polarity and the formation of inclusion complexes. researchgate.netrsc.org For instance, the encapsulation of CHBT within the nanocavity of p-sulfonatocalix nih.govarene (SCX6) leads to a notable decrease in its fluorescence intensity, further confirming the interaction between the host and guest molecules. rsc.orgrsc.orgbohrium.com

Solvent and Acidity Dependent Fluorescence Modulation

The fluorescence of CHBT is strongly dependent on both the solvent and the acidity of the medium. researchgate.net Upon electronic excitation, both the acidity of the hydroxyl group and the basicity of the thiazole nitrogen increase significantly. researchgate.net This change in electronic distribution triggers deprotonation and protonation processes that are dependent on the solvent and pH, resulting in corresponding changes in the fluorescence properties. researchgate.net This behavior allows for the modulation of its fluorescence through careful selection of the solvent and control of the acidity. researchgate.net

Photoacid and Photobase Characterization

Detailed studies have revealed that this compound exhibits both strong photoacid and photobase character. researchgate.net Density functional theory (DFT) calculations have shown a charge displacement from the phenol (B47542) moiety to the cyanothiazole group in the excited state for both the neutral and cationic forms of the molecule. researchgate.net This intramolecular charge transfer upon excitation is the origin of its enhanced acidity and basicity in the excited state. This discovery positions CHBT as the first member of a new class of small-molecule dyes with this dual photo-responsive character. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, 2D NMR (NOESY, COSY, ROESY, HMBC, HSQC)rsc.orgicmpp.rosigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound (CHBT) and its behavior in solution. It provides detailed information about the chemical environment of individual atoms. In studies involving supramolecular chemistry, such as the encapsulation of CHBT by host molecules like p-sulfonatocalix researchgate.netarene (SCX6), NMR is indispensable. rsc.orgnih.gov Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) experiments are employed to confirm structural assignments and investigate intermolecular interactions. rsc.org 2D NMR techniques, including COSY, NOESY, ROESY, HMBC, and HSQC, are particularly powerful for confirming the formation and determining the geometry of inclusion complexes. researchgate.netrsc.orgnih.gov

Chemical Shift Assignmentsrsc.orgnih.gov

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons on its aromatic rings. In a solvent like DMSO-d₆, the chemical shifts are well-defined. rsc.org The spectrum typically shows a doublet for the proton designated as H-a, another doublet for H-c, and a doublet of doublets for the H-b proton, reflecting the coupling patterns between adjacent protons. rsc.org The specific chemical shift values are crucial for confirming the molecule's identity and for tracking changes upon interaction with other molecules. rsc.org

Below is a table of the ¹H NMR chemical shifts for this compound recorded in DMSO-d₆.

| Proton Designation | Chemical Shift (δ) in ppm | Multiplicity |

| H-c | 8.03 | Doublet |

| H-a | 7.48 | Doublet |

| H-b | 7.15 | Doublet of Doublets |

| Data sourced from a study on the encapsulation of CHBT in p-sulfonatocalix researchgate.netarene. rsc.org |

Changes in these chemical shift values, particularly upfield shifts, can be observed when CHBT is deprotonated in a basic medium (e.g., at pD = 9.5) or when it forms an inclusion complex. rsc.org

Elucidation of Inclusion Complexation Modesrsc.orgicmpp.rosigmaaldrich.com

2D NMR spectroscopy is a powerful tool for understanding the three-dimensional structure of molecular complexes in solution. nih.gov For this compound, techniques such as COSY, NOESY, ROESY, HSQC, and HMBC are used to determine how the molecule orients itself when encapsulated by a host molecule. rsc.orgbohrium.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It helps in assigning the protons of the benzothiazole (B30560) ring system by showing which protons are neighbors. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most direct methods for proving the formation of an inclusion complex. They detect correlations between protons that are close in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. nih.gov The appearance of cross-peaks between the protons of CHBT and the inner-cavity protons of a host molecule (like a cyclodextrin (B1172386) or calixarene) is definitive evidence that the CHBT molecule is at least partially inside the host's cavity. nih.govmdpi.com ROESY is similar to NOESY but can be more effective for medium-sized molecules where the standard NOE might be zero.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (a one-bond correlation). researchgate.netwikipedia.org It is invaluable for assigning the ¹³C signals in the spectrum of CHBT based on the known ¹H assignments. rsc.org

HMBC (Heteronuclear Multiple Bond Coherence): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.org It helps to piece together the carbon skeleton and confirm the connectivity of the entire molecule. In complex analysis, it can further verify the proximity of specific protons on the guest (CHBT) to specific carbons on the host. researchgate.net

The collective data from these 2D NMR experiments allow for the construction of a detailed model of the host-guest complex, showing which parts of the CHBT molecule are interacting with the hydrophobic cavity of the host. rsc.orgbohrium.com

High-Resolution Mass Spectrometry (HR-MS)rsc.orgicmpp.ro

High-Resolution Mass Spectrometry (HR-MS) is a vital analytical technique used to accurately determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, which has a monoisotopic mass of 176.00443393 Da, HR-MS can confirm its chemical formula (C₈H₄N₂OS). nih.gov

In the context of supramolecular chemistry, HR-MS is used to verify the formation and stoichiometry of inclusion complexes. rsc.orgnih.govbohrium.com When CHBT forms a 1:1 complex with a host molecule like p-sulfonatocalix researchgate.netarene, HR-MS can detect the molecular ion of the entire complex. rsc.org This provides unambiguous evidence of the existence of the complex and confirms the ratio in which the host and guest molecules have combined. bohrium.com

Fourier-Transform Infrared (FT-IR) Spectroscopyrsc.orgicmpp.ro

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups, such as the hydroxyl (-OH) stretch, the aromatic C-H stretches, the C=N and C=C stretches of the benzothiazole ring, and the sharp, distinct stretch of the cyano (-C≡N) group. thermofisher.comresearchgate.net

When CHBT forms an inclusion complex, its FT-IR spectrum can change. rsc.orgnih.gov Shifts in the position or changes in the intensity of specific vibrational bands indicate that the corresponding functional groups are involved in the interaction with the host molecule. bohrium.com For example, a shift in the stretching frequency of the -OH or -C≡N group upon complexation would suggest that these parts of the molecule are interacting with the host's cavity or rim, providing complementary evidence to the findings from NMR spectroscopy. rsc.org

Field Emission Scanning Electron Microscopy (FESEM) in Complex Analysisrsc.orgicmpp.ro

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to study the surface morphology and topography of materials at the micro- and nanoscale. rsc.org While NMR, MS, and FT-IR provide molecular-level information about complex formation, FESEM offers visual, physical evidence by showing how the inclusion of a guest molecule alters the solid-state morphology of the host. rsc.orgbohrium.com

In the analysis of the this compound-p-sulfonatocalix researchgate.netarene complex, FESEM was used to compare the surface structure of the pure host (SCX6) with that of the CHBT-SCX6 complex. rsc.orgnih.gov A noticeable change in the surface texture, particle size, or aggregation state after complexation serves as strong supporting evidence that an inclusion complex has been formed. rsc.org

Computational Chemistry and Theoretical Studies

Mechanistic Insights from Theoretical Models

Luciferin (B1168401) Regeneration Pathways

2-Cyano-6-hydroxybenzothiazole is a pivotal intermediate in the chemical synthesis and in vivo regeneration of D-luciferin, the substrate for firefly luciferase. researchgate.netresearchgate.net The process of firefly bioluminescence culminates in the formation of oxyluciferin, which is then recycled back to luciferin. Computational studies, particularly using density functional theory (DFT), have been instrumental in elucidating the mechanism of this regeneration.

The regeneration process is understood to occur in sequential steps:

Hydrolysis: The oxyluciferin produced during the bioluminescent reaction undergoes hydrolysis, often facilitated by a luciferin-regenerating enzyme (LRE), to yield this compound (CHBT). researchgate.net

Condensation: CHBT then reacts with L-cysteine through a condensation reaction to form L-luciferin. researchgate.net

Inversion: Finally, L-luciferin is converted to the active D-luciferin isoform within the enzymes luciferase and thioesterase. researchgate.net

Theoretical models of the condensation step under biomimetic conditions (mild, aqueous environments similar to in vivo) suggest a complex, pH-dependent mechanism. The rate-determining step is proposed to be the intermolecular nucleophilic attack of the cysteine thiolate on the nitrile group of CHBT. nih.gov This initial attack is catalyzed by a specific base and is followed by a series of intricate intramolecular reactions to complete the formation of the luciferin molecule. nih.gov

Proton Transfer Dynamics

The photophysical properties of this compound are significantly influenced by proton transfer dynamics, a phenomenon that has been investigated through spectroscopic analysis and DFT quantum mechanical calculations. researchgate.net Upon electronic excitation, both the acidity of the phenolic hydroxyl group and the basicity of the thiazole (B1198619) nitrogen atom increase substantially. researchgate.net This photo-induced change in acidity and basicity triggers solvent- and acidity-dependent protonation and deprotonation events, which in turn modulate the compound's fluorescence properties. researchgate.net

DFT and time-dependent DFT (TD-DFT) calculations have revealed that for the neutral and cationic forms of CHBT, electronic excitation induces a significant charge displacement from the phenol (B47542) moiety towards the cyanothiazole group. researchgate.net This intramolecular charge transfer is fundamental to its behavior as a photoacid and photobase.

While direct ultrafast studies on CHBT are specific, research on the closely related compound 2-(2'-hydroxyphenyl)benzothiazole (HBT) provides a model for these dynamics. Ab initio multiple spawning (AIMS) simulations of HBT photochemistry predict an extremely rapid excited-state intramolecular proton transfer (ESIPT), with a time constant of 48-54 femtoseconds. researchgate.net Following this ultrafast proton transfer, the molecule forms a metastable keto structure in the excited state, which eventually returns to the ground state via internal conversion. researchgate.net Similar ultrafast conformational changes and vibrational relaxation processes, dependent on solvent environment, are characteristic of this class of molecules. nih.gov These theoretical models underscore the rich excited-state behavior of CHBT, making it a potentially useful fluorescent probe whose signal can be controlled by environmental factors. researchgate.net

Click Reaction Mechanisms

Computational studies have explored the use of the benzothiazole (B30560) scaffold in "click chemistry," a set of powerful, specific, and high-yield reactions. Theoretical work has focused on designing "click-on" fluorogenic dyes based on the benzothiazole core. pcbiochemres.com The underlying principle, supported by computational hypotheses, is that attaching an electron-deficient group like an alkyne or an electron-rich group like an azide (B81097) to the 2-position of the benzothiazole ring can quench its intrinsic fluorescence. pcbiochemres.com

The subsequent click reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a 1,2,3-triazole ring. Crucially, if this newly formed triazole ring establishes a conjugated system with the parent benzothiazole ring, the fluorescence is "turned on," creating a fluorophore. pcbiochemres.com The reaction to form a fluorescent product (11a) from a non-fluorescent benzothiazole alkyne (9) and an azide has been demonstrated, confirming the theoretical principle. pcbiochemres.com

The mechanism for such copper-catalyzed click reactions has been investigated computationally for related heterocyclic systems. researchgate.net DFT calculations on the formation of thiazolidinone-triazoles show that the reaction does not proceed via a simple one-step cycloaddition. researchgate.net Instead, the most favorable pathway involves a stepwise mechanism facilitated by two copper ions. researchgate.net This di-copper mechanism involves the formation of a six-membered metallacycle intermediate which then undergoes ring contraction to the final five-membered triazole ring, highlighting the complex role of the catalyst in controlling the reaction's regioselectivity and efficiency. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net Such models have been developed for benzothiazole derivatives to guide the design of new therapeutic agents. nih.govresearchgate.netijcrt.org

A significant application has been the development of inhibitors for monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. researchgate.netijcrt.org For a series of 6-hydroxybenzothiazole-2-carboxamide derivatives, which are structurally analogous to CHBT, 3D-QSAR models were created using Comparative Molecular Similarity Indices Analysis (COMSIA). researchgate.netijcrt.org These models demonstrated good predictive power for the compounds' inhibitory activity (IC50 values). researchgate.netijcrt.org

The COMSIA model for these MAO-B inhibitors yielded strong statistical validation, as shown in the table below.

| Model Parameter | Value | Significance |

|---|---|---|

| q² (Cross-validated correlation coefficient) | 0.569 | Indicates good internal model predictivity. researchgate.netijcrt.org |

| r² (Non-cross-validated correlation coefficient) | 0.915 | Shows a strong correlation between predicted and actual activity for the training set. researchgate.netijcrt.org |

| F-statistic | 52.714 | Indicates a statistically significant regression model. researchgate.netijcrt.org |

| Standard Error of Estimate (SEE) | 0.109 | Represents the precision of the predictions. researchgate.netijcrt.org |

These modeling studies, combined with molecular docking and molecular dynamics (MD) simulations, revealed key structural features for potent MAO-B inhibition. The stability of the inhibitor-enzyme complex was found to be heavily influenced by Van der Waals and electrostatic interactions with key amino acid residues in the active site. ijcrt.org

In other QSAR studies on different cyano- and amidinobenzothiazole derivatives with antiproliferative effects, modeling indicated that molecular polarizability and the specific spatial distribution of pharmacophores on the molecular surface were critical for activity. nih.gov These computational findings are vital for the rational design and optimization of novel benzothiazole-based compounds with enhanced biological activity.

Reactivity and Reaction Mechanisms

Condensation Reactions with Cysteine Derivatives

The condensation reaction between 2-Cyano-6-hydroxybenzothiazole and cysteine derivatives is a fundamental process, particularly in the context of bioluminescence. researchgate.netnih.gov This reaction is a cornerstone of both the chemical synthesis and proposed biosynthetic pathways of firefly luciferin (B1168401). nih.gov

Formation of Luciferin

The reaction of this compound with D-cysteine is a well-established method for the chemical synthesis of D-luciferin. frontiersin.orgplos.org This condensation proceeds spontaneously in aqueous solutions at room temperature, particularly at a pH of around 8. plos.orgnih.gov The process involves the reaction of the nitrile group of this compound with the thiol and amino groups of D-cysteine, leading to the formation of the thiazoline (B8809763) ring characteristic of luciferin. plos.orgnih.gov This reaction is highly efficient, often yielding nearly quantitative amounts of D-luciferin (90-95%). researchgate.net While this is a standard laboratory synthesis, it has also been proposed as a potential step in the in vivo biosynthesis of luciferin, although this compound itself has not been isolated from fireflies. frontiersin.orgplos.org

Kinetics of Condensation (e.g., Second-Order Rate Constants)

The condensation reaction of 2-cyanobenzothiazole (CBT) with molecules containing a 1,2-aminothiol group, such as cysteine, has been studied for its kinetics. This reaction, often referred to as the CBT condensation, is an efficient strategy for labeling proteins. nih.govspringernature.com The reaction with an N-terminal cysteine residue on a protein has been reported to have a second-order rate constant (k₂) of 9.2 M⁻¹s⁻¹. nih.govspringernature.com This rapid and specific reaction under physiological conditions makes it a valuable tool for site-specific protein modification. nih.govspringernature.com

Inclusion Complexation with Macrocyclic Molecules

This compound can also engage in non-covalent interactions, forming inclusion complexes with macrocyclic host molecules. This interaction is of interest for potential applications in drug delivery and sensing. rsc.orgbohrium.com

Interaction with p-Sulfonatocalixresearchgate.netarene (SCX6)

Studies have shown that this compound (CHBT) forms an inclusion complex with the water-soluble macrocycle p-sulfonatocalix researchgate.netarene (SCX6). rsc.orgbohrium.com The formation of this host-guest complex has been confirmed using various spectroscopic techniques, including UV-visible absorption, steady-state fluorescence, and NMR spectroscopy. rsc.orgbohrium.com The interaction leads to changes in the photophysical properties of CHBT, indicating its encapsulation within the SCX6 cavity. rsc.org Job's plot analysis has confirmed a 1:1 stoichiometry for the inclusion complex. rsc.orgbohrium.com

Derivatization Reactions for Probe Development

The derivatization of this compound is a cornerstone for the development of bioluminescent probes. These probes are designed to detect specific biological molecules or enzyme activities through the controlled formation of luciferin.

A prominent strategy in probe development involves "caging" one or both precursors of firefly luciferin, namely this compound (often abbreviated as HCBT) and D-cysteine. nih.gov These caged compounds are designed to release the active precursor only in the presence of a specific biological trigger. This approach allows for the creation of molecular logic gates, where a bioluminescent signal is produced if and only if multiple conditions are met. nih.govnih.gov

For instance, a probe for hydrogen peroxide (H₂O₂), named Peroxy Caged Luciferin-2 (PCL-2), was developed by caging HCBT with a boronic acid group. nih.govnih.gov In the presence of H₂O₂, the boronic acid is converted to a phenol (B47542), releasing the HCBT. nih.gov Concurrently, a separate peptide-based probe can be designed to release D-cysteine upon cleavage by a specific enzyme, such as caspase 8. nih.govnih.gov When both precursors are released, they react to form firefly luciferin in situ, generating a detectable bioluminescent signal that confirms the simultaneous presence of both H₂O₂ and caspase activity. nih.govnih.gov This strategy has been successfully applied to monitor oxidative stress and inflammation in living mice. nih.gov

The reaction between this compound and molecules containing a 1,2-aminothiol group, such as the amino acid cysteine, is a rapid and highly specific bioorthogonal "click" reaction. nih.govnih.gov This condensation reaction proceeds efficiently under physiological conditions to form a five-membered thiazoline ring, a core structure in luciferin. researchgate.netnih.gov The reaction is highly selective for 1,2-aminothiols and does not proceed if the thiol group is replaced by a hydroxyl group. nih.gov

This specific reactivity is harnessed for the site-specific modification and labeling of proteins and DNA. nih.govnih.gov Proteins can be engineered to have an N-terminal cysteine residue, which can then be selectively targeted by a CHBT-derivatized molecule for labeling or immobilization. nih.gov Similarly, a CHBT-modified thymidine (B127349) can be enzymatically incorporated into DNA, and the CHBT handle can then undergo a rapid cyclization reaction with a 1,2-aminothiol for specific DNA functionalization in an aqueous solution. researchgate.net A method has been reported that uses CHBT to selectively quench the nucleophilicity of an N-terminal cysteine-containing leaving group, which improves the efficiency of protein-protein ligation mediated by peptidyl asparaginyl ligases. nih.gov

Table 2: Second-Order Rate Constants for Condensation Reactions Data compiled from studies on bioorthogonal condensation reactions. nih.gov

| Aromatic Nitrile | Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) |

| This compound (CBT) | Cysteine | 9.19 |

| This compound (CBT) | - | 2.9 |

| 2-Cyano-6-hydroxyquinoline (CHQ) | Cysteine | 0.019 |

| 2-Cyano-6-hydroxyquinoline (CHQ) | - | 0.06 |

This table is interactive. Users can sort and filter the data.

Intramolecular and Intermolecular Reaction Pathways

The synthesis and reactions of this compound involve distinct intramolecular and intermolecular pathways. The formation of the benzothiazole (B30560) ring itself can be achieved through an intramolecular C-S bond formation. One synthetic route involves the palladium-catalyzed C-H functionalization and intramolecular cyclization of N-arylcyanothioformamides. mdpi.com

The key reaction for its application in bioluminescence is the intermolecular condensation with D-cysteine. researchgate.net This reaction, which forms the basis of firefly luciferin synthesis, proceeds through a well-defined mechanism. nih.gov The process begins with the reversible addition of the thiol group from cysteine to the nitrile group of CHBT, forming a thioimidate intermediate. nih.gov This is followed by an intramolecular condensation where the amine group attacks the intermediate, leading to the formation of a 2-aminothiazolidine intermediate. nih.gov The final step is the irreversible elimination of ammonia, yielding the stable thiazoline product, which is the core of the luciferin molecule. nih.gov This reaction is known to proceed readily under neutral aqueous conditions. researchgate.net

Advanced Applications in Research and Biotechnology

Bioluminescence Imaging and Reporter Applications

2-Cyano-6-hydroxybenzothiazole (CHBT) is a pivotal compound in the field of bioluminescence, primarily due to its role as a key intermediate in the biosynthesis and chemical synthesis of D-luciferin, the substrate for firefly luciferase. researchgate.netresearchgate.net Bioluminescence imaging is a powerful and non-invasive technique used to study biological processes in real-time within living organisms at the molecular level. nih.gov

Substrate for Luciferase Systems (Firefly, NanoLuc®)

CHBT serves as a crucial precursor for creating substrates for luciferase-based assays. google.com The fundamental principle involves designing a derivative of 2-cyano-6-substituted benzothiazole (B30560) that acts as a substrate for a specific non-luciferase enzyme of interest. The enzymatic reaction cleaves a protecting group, releasing a product that then reacts with D-cysteine to form a functional luciferin (B1168401) substrate. google.com This newly formed luciferin can then be acted upon by firefly luciferase, producing light in the presence of ATP, magnesium ions, and oxygen. google.com This indirect method allows for the sensitive detection of a wide range of enzymatic activities through the highly amplified signal of the bioluminescent reaction. google.com

While CHBT is intrinsically linked to the firefly luciferase system as the immediate precursor to D-luciferin researchgate.net, its direct application as a substrate for NanoLuc® luciferase is not explicitly detailed in the reviewed literature. The NanoLuc® system typically utilizes a different substrate, furimazine. However, the modular nature of using CHBT derivatives in coupled-enzyme assays presents a versatile platform that could potentially be adapted for various bioluminescent reporter systems. google.com

Engineering Tunable Light Emission

The benzothiazole core within CHBT is a structural motif found in fluorescent molecules with tunable emission properties. gdut.edu.cn By strategically modifying the electron-donating and electron-withdrawing groups within a molecule, the energy gap can be regulated, leading to shifts in the emitted light's wavelength. gdut.edu.cn While research on directly tuning the bioluminescence emission of the firefly luciferase reaction by modifying CHBT itself is not extensively covered, the principle of creating analogues is well-established for luciferins. researchgate.net The synthesis of various D-luciferin analogues, often starting from precursors like 2-cyano-6-methoxybenzothiazole, aims to produce light of different colors (e.g., red-shifted), which is advantageous for in vivo imaging due to lower tissue absorbance of longer wavelengths. researchgate.net This suggests that engineering derivatives of CHBT is a viable strategy for developing novel luciferins with tailored light emission characteristics for multi-color and advanced bio-imaging applications.

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of this compound and its derivatives makes it a valuable scaffold for the development of sensitive detection tools. researchgate.netnih.gov These probes can be designed to report on the presence of specific molecules or changes in the local chemical environment.

Sensing of Biological Ligands and Enzymes

Benzothiazole derivatives have been successfully synthesized to act as fluorescent probes for biologically significant targets like β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These "push-pull" benzothiazole probes exhibit a significant increase in fluorescence intensity upon binding to these protein aggregates, allowing for their clear visualization in tissue samples. nih.gov This demonstrates the potential of the benzothiazole structure, central to CHBT, in designing probes for specific biological ligands. Furthermore, the principle of using CHBT derivatives in enzymatic assays, as described for bioluminescence, can also be applied to fluorescence-based sensing. google.com An enzyme-triggered reaction can release the fluorescent CHBT core, leading to a "turn-on" fluorescent signal for detecting enzyme activity.

pH-Responsive Fluorescent Systems

CHBT exhibits a rich excited-state behavior that is highly sensitive to solvent and acidity. researchgate.net The molecule contains both a photoacidic hydroxyl group and a photobasic thiazole (B1198619) nitrogen. researchgate.net Upon electronic excitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase significantly, leading to protonation or deprotonation depending on the surrounding pH. researchgate.net These changes in protonation state directly impact the compound's fluorescence properties. researchgate.net This pH-dependent fluorescence makes CHBT a promising candidate for a new class of small-molecule fluorescent probes for reporting on pH changes in biological systems. researchgate.net Studies have shown that the fluorescence of CHBT is influenced by pH, with changes in emission observed at different pH values. rsc.orgnih.gov

Below is a table summarizing the observed changes in the 1H NMR chemical shifts of CHBT in response to changes in pD (the equivalent of pH in deuterium (B1214612) oxide), indicating the deprotonation of the hydroxyl group in basic conditions. rsc.org

| Proton | Chemical Shift (δ) at pD 7.0 | Chemical Shift (δ) at pD 9.5 | Change (Δδ) |

| CH (c) | 8.03 | - | - |

| CH (a) | 7.48 | - | - |

| CH (b) | 7.15 | - | - |

| Note: Specific upfield shift values at pD 9.5 were noted as changed but not explicitly quantified in the provided source material. |

Drug Delivery Systems

Recent research has explored the use of this compound in supramolecular drug delivery systems. rsc.orgnih.gov One notable example involves the encapsulation of CHBT within a water-soluble macrocycle, p-sulfonatocalix google.comarene (SCX6). rsc.orgnih.gov This host-guest complex is formed through electrostatic interactions between the CHBT molecule and the nanocavity of the SCX6. rsc.orgnih.gov

Encapsulation in Macrocycles as Drug Carriers

The compound this compound (CHBT) has been the subject of research involving its encapsulation within macrocyclic molecules, particularly p-sulfonatocalix colab.wsarene (SCX6), to form inclusion complexes. rsc.orgbohrium.com This interaction has been studied in aqueous solutions at various pH levels using methods such as UV-visible absorption and steady-state fluorescence spectroscopy. rsc.org The formation of the inclusion complex between CHBT and the nanocavity of SCX6 is confirmed through extensive spectroscopic analysis, including 2D NMR techniques. rsc.org This complex is stabilized by electrostatic interactions. rsc.org Such encapsulation demonstrates the potential of macrocycles like SCX6 to act as effective carriers for molecules like CHBT. rsc.org

Enhanced Cellular Efficacy

The encapsulation of this compound within the p-sulfonatocalix colab.wsarene (SCX6) macrocycle not only serves as a drug delivery mechanism but also enhances the compound's biological activity. rsc.org Studies involving cellular systems have shown that the CHBT–SCX6 complex is more effective at killing cancerous cells compared to the free CHBT molecule. rsc.org This suggests that the macrocycle may function as an effective carrier to improve the therapeutic efficacy of the encapsulated compound. rsc.org

Interactive Table 1: Research Findings on CHBT Encapsulation

| Guest Molecule | Host Macrocycle | Key Finding | Implication |

|---|---|---|---|

| This compound (CHBT) | p-Sulfonatocalix colab.wsarene (SCX6) | Formation of a stable inclusion complex. rsc.org | SCX6 can act as a drug carrier. rsc.org |

| CHBT-SCX6 Complex | Cancerous Cells | Increased efficacy in killing cancer cells. rsc.org | Enhanced therapeutic potential. rsc.org |

Applications in DNA and Protein Functionalization

Post-Synthesis Modification of DNA

The 2-cyanobenzothiazole (CBT) moiety is a key component in a novel method for the post-synthesis modification of DNA. colab.wsnih.govnih.gov The process involves the enzymatic incorporation of a CBT-modified thymidine (B127349) into a DNA strand. nih.govnih.gov Subsequently, this CBT handle can undergo a rapid and site-specific cyclization reaction with a molecule containing a 1,2-aminothiol group. colab.wsnih.govnih.gov This biocompatible condensation reaction allows for the functionalization of the DNA molecule in an aqueous solution. nih.govnih.gov A significant advantage of this technique is the formation of a single stereo/regioisomer, which provides precise control over the modification process. colab.wsnih.govnih.gov This specificity is valuable for applications such as aptamer selection. colab.wsnih.gov

Site-Specific Labeling of Proteins

Inspired by the chemical synthesis of D-luciferin, the condensation reaction between 2-cyanobenzothiazole (CBT) and a 1,2-aminothiol group has been developed into an efficient strategy for the site-specific labeling of proteins. nih.govspringernature.com This method specifically targets proteins that have been engineered to contain an N-terminal cysteine residue, which provides the necessary 1,2-aminothiol moiety. nih.govbiomers.net The reaction is highly specific and allows for the attachment of various labels, such as fluorescein (B123965) or the radioisotope ¹⁸F, to the N-terminus of the protein. nih.govspringernature.com This precise control over the modification site prevents interference with the protein's folding, structure, and function. nih.govspringernature.com The strategy has been successfully used to label proteins like Renilla luciferase for imaging applications. nih.govacs.orgknu.ac.kr

Design of Bioluminogenic Substrates for Analyte Detection

Activity-Based Probes for Physiological and Pathological Analytes

The compound this compound (CHBT), also known as HCBT, is a critical precursor in the design of activity-based probes for detecting specific biological analytes. researchgate.netnih.gov The fundamental principle involves the reaction of CHBT with D-cysteine to form D-luciferin, the substrate for firefly luciferase, which produces light. researchgate.net This reaction can be controlled by "caging" one or both of the precursors (CHBT or D-cysteine) with a chemical group that is only removed in the presence of a specific analyte. nih.gov

For instance, a probe for hydrogen peroxide (H₂O₂) was developed where CHBT is caged by a boronic acid group. nih.gov In the presence of H₂O₂, this group is cleaved, releasing the active CHBT. nih.gov Similarly, a probe for caspase-8 activity was created using a peptide that includes D-cysteine. nih.gov The peptide is cleaved by active caspase-8, releasing D-cysteine. nih.gov When both probes are used together, a bioluminescent signal is produced only when both H₂O₂ and caspase-8 are present, creating an AND-type molecular logic gate for dual-analyte detection in living animals. nih.gov This approach allows for the real-time monitoring of distinct biochemical processes, such as oxidative stress and inflammation, during injury and disease. nih.gov The regeneration of luciferin from oxyluciferin via a CHBT intermediate is also a strategy used to create a persistent bioluminescence signal in engineered bacteria for in vivo sensing. nih.gov

Nitroreductase-Responsive Probes

Nitroreductases are a class of enzymes that are overexpressed in hypoxic environments, a characteristic feature of many solid tumors. This has led to the development of nitroreductase-responsive fluorescent probes as tools for detecting and imaging cancerous tissues. These probes typically consist of a fluorophore whose emission is quenched by a nitroaromatic group. In the presence of nitroreductase, the nitro group is reduced, leading to the cleavage of the quencher and subsequent activation of fluorescence.

While this compound is a key precursor in the synthesis of D-luciferin, a substrate for the bioluminescent enzyme luciferase, there is currently no direct scientific literature demonstrating its use as a standalone nitroreductase-responsive probe. Research in this area has predominantly focused on other classes of fluorophores, such as cyanine (B1664457) and BODIPY dyes, which have been chemically modified with nitrobenzyl or other nitroaromatic moieties to create effective "turn-on" fluorescent probes for nitroreductase activity.

The general mechanism for a nitroreductase-responsive probe involves the enzymatic reduction of a nitro group to an amino group, which then initiates a self-immolative cleavage or an electronic redistribution that restores the fluorescence of the core dye. The design of such probes requires careful tuning of the electronic properties of both the fluorophore and the nitroaromatic quencher to ensure efficient quenching in the "off" state and a robust "on" signal upon enzymatic activation.

Contributions to Organic Electronic Materials

The benzothiazole scaffold, a core component of CHBT, is a well-recognized building block in the design of organic electronic materials. These materials are utilized in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the benzothiazole ring, coupled with the potential for functionalization, allows for the tuning of electronic properties such as charge carrier mobility and energy levels.

While specific studies detailing the performance of this compound itself in organic electronic devices are limited, research on related benzothiadiazole derivatives provides strong evidence for the potential of this structural motif. For instance, benzothiadiazole derivatives have been successfully incorporated as organic semiconductors in OFETs.

| Compound Class | Application | Key Performance Metric | Reported Value |

| Benzothiadiazole Derivatives | Organic Thin-Film Transistors (OTFTs) | Carrier Mobility | Up to 10⁻⁴ cm²/Vs nih.gov |

This table presents data for a class of compounds related to this compound to illustrate the potential of the core structure in organic electronics.

The performance of these materials is dictated by their molecular packing in the solid state and their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The cyano and hydroxyl groups of CHBT can influence these properties through their electron-withdrawing and hydrogen-bonding capabilities, respectively. Further research into the synthesis and characterization of CHBT derivatives could lead to the development of new high-performance organic electronic materials.

Role in UV Photostabilizers and Photoswitches

The inherent ultraviolet (UV) absorption properties of the benzothiazole ring system make it a candidate for applications in UV photostabilizers. These molecules protect materials from photodegradation by absorbing harmful UV radiation and dissipating the energy through non-destructive pathways. The effectiveness of a UV photostabilizer is related to its absorption spectrum and its photostability.

Studies on benzothiazole derivatives have demonstrated their potential as UV filters, with their protective efficacy being influenced by the nature of their substituents. The photostability of these compounds is a critical factor, as degradation of the UV absorber can lead to a loss of protection and the formation of undesirable byproducts. The degradation of some benzothiazoles under UV irradiation has been studied, with direct phototransformation quantum yields reported to be in the range of 9.0 × 10⁻⁴ to 3.0 × 10⁻² mol einstein⁻¹. researchgate.net

| Compound Class | Application | Key Parameter | Reported Value Range |

| Benzothiazoles | UV Absorbers | Direct Phototransformation Quantum Yield | 9.0 × 10⁻⁴ - 3.0 × 10⁻² mol einstein⁻¹ researchgate.net |

This table provides data on the photostability of the general class of benzothiazoles, relevant to their application as UV photostabilizers.

Furthermore, the concept of molecular photoswitches, molecules that can be reversibly isomerized between two states with different properties using light, is a burgeoning field of research. While there is no direct evidence of this compound functioning as a photoswitch, the underlying principles are relevant to its potential in this area. Photoisomerization often involves a change in molecular geometry, which can be triggered by UV or visible light. The efficiency of this process is quantified by the photoisomerization quantum yield. For example, in the well-studied azobenzene (B91143) systems, trans-to-cis photoisomerization quantum yields are typically around 0.11.

The development of photoswitches based on the benzothiazole scaffold could be a promising avenue for future research, with potential applications in areas such as data storage, molecular machines, and photopharmacology. The electronic and steric effects of the cyano and hydroxyl groups in CHBT could be exploited to tune the photophysical properties of such hypothetical photoswitches.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies

While several synthetic routes to 2-Cyano-6-hydroxybenzothiazole exist, there is considerable room for improvement to enhance efficiency, scalability, and environmental sustainability. Current methods include the reaction of 1,4-benzoquinone (B44022) with L-cysteine ethyl ester, the demethylation of 2-cyano-6-methoxybenzothiazole, and Sandmeyer-type cyanation reactions. researchgate.netresearchgate.net

Future research should focus on:

Catalytic Systems: Developing more efficient and cost-effective catalytic systems. For instance, refining the Sandmeyer-type cyanation using copper catalysts could lead to milder reaction conditions and improved yields. researchgate.net Exploring organocatalytic routes, such as the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), presents a promising, metal-free alternative. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer better control over reaction parameters, improve safety, and facilitate large-scale production, which is currently hampered by the cost of existing methods. researchgate.net

Green Chemistry: Designing synthetic pathways that minimize the use of hazardous reagents, such as toxic cyanides, and reduce waste generation. This could involve using safer cyanide sources like potassium hexacyanoferrate(II) or developing enzymatic or bio-inspired synthetic steps. researchgate.net

Versatile Precursors: Expanding on synthetic strategies that utilize versatile precursors, such as variously substituted 1,4-benzoquinones, would allow for the creation of a diverse library of CHBT analogues with tailored properties. thieme-connect.com

| Method | Key Reagents | Key Intermediate | Reported Yield | Reference |

|---|---|---|---|---|

| From 1,4-Benzoquinone | 1,4-Benzoquinone, L-cysteine ethyl ester | 2-Carbethoxy-6-hydroxybenzothiazole | 32% (overall for CHBT) | researchgate.netthieme-connect.com |

| Sandmeyer-type Cyanation | Diazonium tetrafluoroborate (B81430) salt of 2-amino-6-hydroxybenzothiazole (B1265925), Cu(I)/Cu(II) catalyst | Diazonium salt | Not specified | researchgate.net |

| DABCO-Catalysed Cyanation | 2-Chloro-6-nitrobenzothiazole, NaCN, DABCO | 2-Cyano-6-nitrobenzothiazole | 83-93% | nih.gov |

| Pd-Catalyzed C-H Functionalization | N-arylcyanothioformamides, PdCl2, CuI | N-arylcyanothioformamide | Good to excellent | mdpi.com |

Advanced Spectroscopic Probing of Molecular Dynamics

Spectroscopic studies have revealed that CHBT exhibits intriguing photophysical behaviors, including solvent- and acidity-dependent fluorescence, stemming from excited-state proton and charge transfer processes. researchgate.net The interaction of CHBT with host molecules like p-sulfonatocalix mdpi.comarene has been investigated using various NMR and fluorescence techniques. rsc.orgnih.gov

Unexplored avenues include:

Ultrafast Spectroscopy: Employing femtosecond transient absorption and time-resolved fluorescence spectroscopy to directly observe the kinetics of excited-state intramolecular proton transfer (ESIPT) and other photodynamic processes on their natural timescale.

Single-Molecule Spectroscopy: Investigating the photophysical properties of individual CHBT molecules to reveal heterogeneities and dynamics that are obscured in ensemble measurements. This could be particularly insightful for understanding its behavior in complex biological environments.

Advanced NMR Techniques: Using solid-state NMR and advanced solution-state NMR methods to probe the structure and dynamics of CHBT within complex matrices, such as inclusion complexes or bound to biological macromolecules, providing deeper insights into intermolecular interactions. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has already been used to model the structure and spectroscopic properties of CHBT with significant accuracy. researchgate.netresearchgate.net Furthermore, 3D-QSAR and molecular dynamics simulations have been applied to its derivatives to predict biological activity. nih.govnih.gov The next frontier is the large-scale integration of AI and machine learning (ML).

Future directions involve:

Predictive QSAR Models: Developing robust Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms to predict the biological activities (e.g., antitumor, antimicrobial, enzyme inhibition) of novel CHBT derivatives before synthesis, thus accelerating the discovery process. nih.govnih.gov

Synthesis Prediction: Using AI to predict optimal synthetic routes, reaction conditions, and potential yields for new CHBT analogues, making synthesis more efficient and predictable.

De Novo Design: Implementing generative ML models to design novel CHBT-based molecules with desired photophysical or biological properties, such as specific fluorescence wavelengths for multiplex imaging or enhanced binding affinity for a particular biological target.

Toxicology Prediction: Leveraging AI and large toxicological databases to predict the potential toxicity of new derivatives, ensuring safety and guiding development towards biocompatible compounds. nih.govnih.gov

Expansion of Biological and Biomedical Applications

The primary application of CHBT is as a precursor to D-luciferin for bioluminescence imaging. chemicalbook.com However, recent studies have shown that CHBT and its derivatives possess intrinsic biological activities, including potential anticancer properties when complexed with a carrier molecule. rsc.orgnih.gov The broader benzothiazole class of compounds is known for a wide range of pharmacological effects. nih.govmdpi.com

Future research should explore:

Bioluminescent Probes: Developing CHBT-based probes for the stereospecific detection of other biologically important molecules beyond D-cysteine. mdpi.com

Targeted Therapeutics: Designing CHBT derivatives that specifically target cancer cells or other pathological tissues. The finding that a CHBT-p-sulfonatocalix mdpi.comarene complex is effective in killing cancer cells opens the door to developing CHBT-based drug delivery systems or targeted therapies. rsc.orgnih.gov

Photodynamic Therapy (PDT): Investigating the potential of CHBT derivatives as photosensitizers for PDT, leveraging their unique photophysical properties to generate reactive oxygen species upon light activation.

Neuroprotective Agents: Building upon research into 6-hydroxybenzothiazole-2-carboxamide derivatives as monoamine oxidase B (MAO-B) inhibitors, further exploration could yield novel treatments for neurodegenerative diseases. nih.govnih.gov

| Application Area | Current Status | Future Potential | Reference |

|---|---|---|---|

| Bioluminescence Imaging | Key precursor for D-luciferin | Development of orthogonal and multiplexed imaging probes | researchgate.netnih.gov |

| Biosensing | Used to detect D-cysteine | Probes for other specific amino acids, enzymes, or metabolites | mdpi.com |

| Anticancer Agents | Inclusion complex shows activity against cancer cells | Targeted drug delivery systems; standalone chemotherapeutics | rsc.orgnih.gov |

| Neuroprotection | Carboxamide derivatives inhibit MAO-B | Development of drugs for Parkinson's or Alzheimer's disease | nih.govnih.gov |

Exploration of New Derivatization Strategies

The chemical versatility of CHBT is ripe for exploration. Derivatization can be used to fine-tune its electronic, photophysical, and biological properties. Strategies for creating disubstituted luciferins for orthogonal imaging have already proven successful. nih.gov

Future work should focus on:

Hydroxyl Group Modification: Systematically modifying the 6-hydroxy group to create a range of ethers and esters. This can modulate solubility, cell permeability, and serve as a "caged" functional group that can be cleaved by specific enzymes or stimuli within a cell, activating the molecule for imaging or therapeutic effect. nih.gov

Ring Substitution: Introducing various functional groups (e.g., halogens, alkyl, nitro) onto the benzene (B151609) ring of the benzothiazole core. This can alter the electronic properties, shifting the absorption and emission spectra for applications in multicolor imaging. nih.govasianpubs.org

Nitrile Group Chemistry: Exploring the reactivity of the 2-cyano group beyond the standard condensation with D-cysteine to create novel heterocyclic systems with unique biological profiles.

Investigation of Enzyme-Mimicking Systems

The benzothiazole core is related to the thiazolium ion, a known coenzyme mimic capable of catalyzing biochemical reactions. nih.gov This suggests that CHBT could be a building block for artificial enzymes or "nanozymes."

Unexplored research avenues include:

Catalytic Scaffolds: Incorporating the CHBT moiety into polymeric scaffolds or onto the surface of nanomaterials. The resulting system could mimic enzymatic activity, where the polymer or nanoparticle provides a hydrophobic binding pocket, similar to an enzyme's active site, enhancing the catalytic potential of the thiazole (B1198619) ring. nih.gov

Photo-Catalysis: Designing CHBT-based systems where the catalytic activity can be switched on or off with light, using the molecule's photophysical properties to control a chemical reaction.

Biomimetic Sensors: Developing enzyme-mimicking systems based on CHBT that can catalyze a reaction in the presence of a specific analyte, leading to a detectable signal (e.g., color change or fluorescence). This could lead to a new class of highly sensitive and selective biosensors. Noble metal nanoclusters and nanoceria have already shown promise as enzyme mimics, providing a framework for how CHBT could be integrated into such systems. researchgate.netrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.